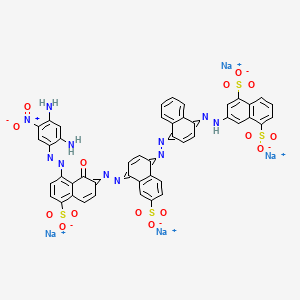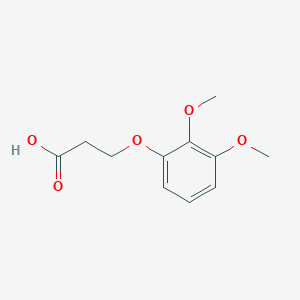amino}-3-phenylpropanoic acid CAS No. 64263-83-8](/img/structure/B3276448.png)
2-{[(tert-butoxy)carbonyl](methyl)amino}-3-phenylpropanoic acid
描述
2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid is a compound with the molecular formula C15H21NO4 and a molecular weight of 279.34 g/mol . It is also known as N-(tert-butoxycarbonyl)-N-methylphenylalanine. This compound is a derivative of phenylalanine, an essential amino acid, and is often used in organic synthesis and pharmaceutical research.
作用机制
Target of Action
It is a derivative of valine, an essential amino acid . Amino acids and their derivatives are known to influence various biological processes, including the secretion of anabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Mode of Action
As a valine derivative, it may interact with biological systems in a manner similar to that of valine or other amino acids . Amino acids are fundamental building blocks of proteins and play crucial roles in various physiological processes.
Biochemical Pathways
As a derivative of valine, it might be involved in protein synthesis and other metabolic processes related to amino acids .
Result of Action
As a derivative of valine, it might influence various physiological processes, including protein synthesis and other metabolic processes related to amino acids .
生化分析
Biochemical Properties
2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, such as peptidases and proteases, which facilitate the cleavage of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group provides protection to the amino group, preventing unwanted side reactions during synthesis . This protection is essential for the selective formation of peptide bonds, ensuring the correct sequence of amino acids in the final peptide product.
Cellular Effects
2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the function of cells by modulating the activity of enzymes involved in these processes. For example, it may inhibit or activate specific enzymes, leading to changes in cellular signaling and metabolic pathways . Additionally, the presence of the Boc group can impact the compound’s interaction with cellular membranes and transport proteins, influencing its uptake and distribution within cells.
Molecular Mechanism
The molecular mechanism of 2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The Boc group provides steric hindrance, which can affect the binding affinity of the compound to enzymes and other proteins. This can lead to the inhibition of enzyme activity, preventing the cleavage of peptide bonds and altering the overall biochemical pathway . Additionally, the compound’s structure allows it to interact with specific receptors and transporters, modulating their function and influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to heat, light, or moisture can lead to degradation . This degradation can result in the loss of the Boc group, reducing the compound’s effectiveness in protecting the amino group during peptide synthesis. Long-term studies have shown that the compound can have sustained effects on cellular function, with potential changes in gene expression and metabolic activity observed over extended periods .
Dosage Effects in Animal Models
The effects of 2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can effectively protect the amino group during peptide synthesis without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s protective effects are maximized at specific dosages, beyond which adverse effects become more pronounced.
Metabolic Pathways
2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the body. The compound can be metabolized by enzymes such as esterases and peptidases, which cleave the Boc group and release the active amino acid . This metabolic conversion is essential for the compound’s function in peptide synthesis, as it allows the amino group to participate in the formation of peptide bonds. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving specific transporters that recognize its structure . Once inside the cell, the compound can bind to intracellular proteins and be distributed to different cellular compartments. The presence of the Boc group can influence the compound’s localization and accumulation within cells, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid is determined by its interaction with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria, through the recognition of targeting signals . These signals ensure that the compound reaches its intended site of action, where it can exert its protective effects on the amino group during peptide synthesis. Additionally, post-translational modifications can further influence the compound’s localization and activity within the cell .
准备方法
The synthesis of 2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid can be achieved through various methods. One efficient protocol involves the reduction of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate using sodium borohydride in methanol at -40°C . Another method includes the inversion of the erythro isomer to the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 . These methods are cost-effective and yield high purity products, making them suitable for large-scale synthesis.
化学反应分析
2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups. Common reagents used in these reactions include sodium borohydride, methanesulfonyl chloride, and cesium acetate. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for peptides and proteins, aiding in the study of protein structure and function.
Medicine: This compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is employed in the production of fine chemicals and specialty materials.
相似化合物的比较
2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid can be compared with other similar compounds, such as:
2-[(tert-butoxycarbonyl)(methyl)amino]benzoic acid: This compound has a similar structure but differs in the aromatic ring, which can affect its reactivity and applications.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound is a precursor in the synthesis of 2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid and shares similar chemical properties.
(S)-2-[(tert-butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid: This compound has an additional tert-butoxycarbonyl group, making it more complex and potentially more versatile in synthesis.
These comparisons highlight the unique features of 2-{(tert-butoxy)carbonylamino}-3-phenylpropanoic acid, such as its specific reactivity and applications in various fields.
属性
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGJINVEYVTDNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64263-83-8 | |
| Record name | 2-{[(tert-butoxy)carbonyl](methyl)amino}-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-Bromo-6-fluoro-2,3-dihydro-1h-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B3276426.png)



